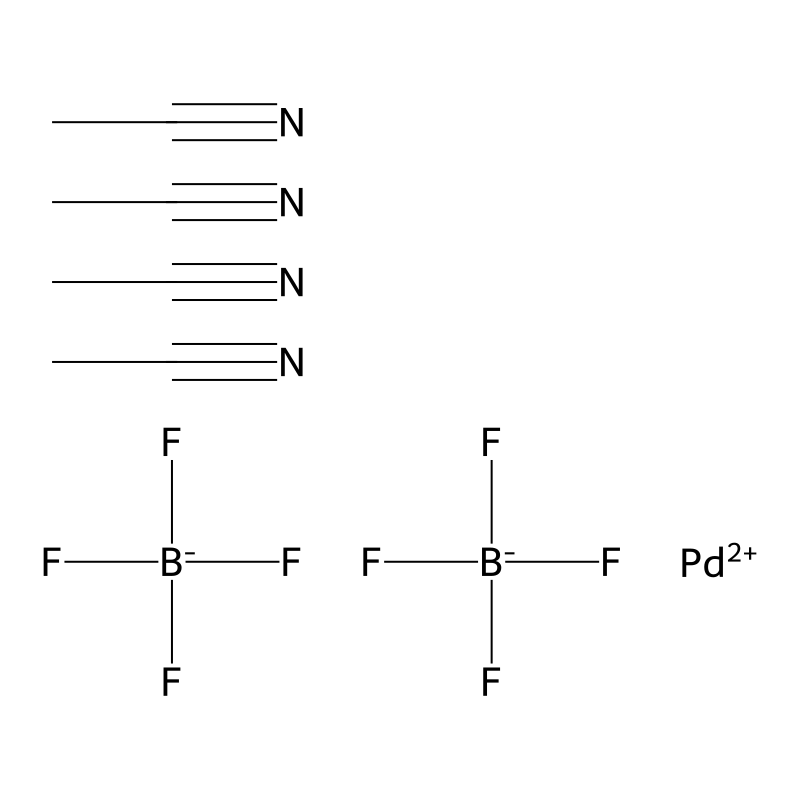Tetrakis(acetonitrile)palladium(II) tetrafluoroborate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Catalyst for Cross-Coupling Reactions:
Tetrakis(acetonitrile)palladium(II) tetrafluoroborate, also known as Pd(MeCN)₄(BF₄)₂, is a widely used catalyst in organic chemistry, particularly for various cross-coupling reactions. These reactions form carbon-carbon bonds between two different organic molecules. Pd(MeCN)₄(BF₄)₂ is a versatile catalyst compatible with a broad range of coupling partners and reaction conditions, making it a valuable tool for organic synthesis.
Several notable cross-coupling reactions utilize Pd(MeCN)₄(BF₄)₂ as a catalyst, including:
- Suzuki-Miyaura coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.
- Negishi coupling: This reaction forms a carbon-carbon bond between an organozinc compound and an organic halide.
- Sonogashira coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an organic halide or pseudo-halide.
- Stille coupling: This reaction forms a carbon-carbon bond between an organotin compound and an organic halide.
- Heck coupling: This reaction forms a carbon-carbon bond between an alkene and an organic halide or pseudoh halide.
Advantages of Pd(MeCN)₄(BF₄)₂:
- Versatility: Compatible with a wide range of substrates and reaction conditions.
- Air and moisture stability: Can be handled without rigorous inert atmosphere techniques.
- Commercially available: Readily available from various chemical suppliers.
Limitations of Pd(MeCN)₄(BF₄)₂:
- Toxicity: Pd(MeCN)₄(BF₄)₂ is a suspected carcinogen and should be handled with appropriate precautions.
- Air and moisture sensitivity in solution: While air and moisture stable in solid form, solutions of Pd(MeCN)₄(BF₄)₂ can decompose over time.
Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is an organometallic compound with the chemical formula and a CAS number of 21797-13-7. It appears as a pale yellow to green powder and has a molecular weight of approximately 444.24 g/mol. The compound is notable for its strong Lewis acidity, which allows it to participate in various
Tetrakis(acetonitrile)palladium(II) tetrafluoroborate acts as a catalyst in several important cross-coupling reactions, including:
- Heck Reaction: Involves the coupling of alkenes with aryl halides.
- Suzuki-Miyaura Coupling: Facilitates the formation of carbon-carbon bonds between boronic acids and halides.
- Sonogashira Coupling: Used for synthesizing alkynes from terminal alkynes and aryl halides .
These reactions highlight its utility in organic synthesis, particularly in forming complex molecular architectures.
Tetrakis(acetonitrile)palladium(II) tetrafluoroborate can be synthesized through various methods, including:
- Reaction of Palladium(II) Salts with Acetonitrile: This involves mixing palladium salts with acetonitrile under controlled conditions to form the desired complex.
- Precipitation Methods: By adding tetrafluoroboric acid to a palladium-acetonitrile solution, the complex can precipitate out, allowing for purification via filtration .
These methods highlight the compound's accessibility for laboratory synthesis.
Tetrakis(acetonitrile)palladium(II) tetrafluoroborate finds applications primarily in:
- Catalysis: It serves as a catalyst for various cross-coupling reactions essential in organic synthesis.
- Material Science: Used in developing dendritic structures and other advanced materials.
- Pharmaceutical Chemistry: Acts as a precursor for synthesizing biologically active compounds .
These applications underscore its significance in both academic research and industrial processes.
Studies on the interactions of tetrakis(acetonitrile)palladium(II) tetrafluoroborate with various substrates have shown its effectiveness in promoting C-C bond formation. Its role as a catalyst is crucial in enhancing reaction rates and selectivity in synthetic pathways. Additionally, its interactions with ligands can lead to the formation of more complex palladium-based catalysts that exhibit improved reactivity and stability .
Several compounds share similarities with tetrakis(acetonitrile)palladium(II) tetrafluoroborate, particularly within the realm of palladium complexes. Here is a comparison highlighting its uniqueness:
| Compound Name | Characteristics | Unique Features |
|---|---|---|
| Tetrakis(triphenylphosphine)palladium(II) chloride | Commonly used in catalysis; stable under air | Triphenylphosphine ligands provide steric bulk |
| Bis(triphenylphosphine)palladium(II) dichloride | Effective catalyst for cross-coupling reactions | More stable than tetrakis complexes |
| Palladium(II) acetate | Used in various organic transformations | Soluble in organic solvents |
| Tetrakis(acetonitrile)palladium(II) tetrafluoroborate | Strong Lewis acid; versatile catalyst | Highly soluble in polar solvents; unique ligand environment |
Tetrakis(acetonitrile)palladium(II) tetrafluoroborate stands out due to its solubility and ability to function effectively as a Lewis acid, making it particularly useful in diverse catalytic applications .
GHS Hazard Statements
H302 (11.63%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.63%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







